({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethylbenzoate ({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethylbenzoate
Brand Name: Vulcanchem
CAS No.: 1794741-91-5
VCID: VC11877714
InChI: InChI=1S/C19H18F3NO3/c1-2-13-7-9-14(10-8-13)18(25)26-12-17(24)23-11-15-5-3-4-6-16(15)19(20,21)22/h3-10H,2,11-12H2,1H3,(H,23,24)
SMILES: CCC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F
Molecular Formula: C19H18F3NO3
Molecular Weight: 365.3 g/mol

({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethylbenzoate

CAS No.: 1794741-91-5

Cat. No.: VC11877714

Molecular Formula: C19H18F3NO3

Molecular Weight: 365.3 g/mol

* For research use only. Not for human or veterinary use.

({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethylbenzoate - 1794741-91-5

Specification

CAS No. 1794741-91-5
Molecular Formula C19H18F3NO3
Molecular Weight 365.3 g/mol
IUPAC Name [2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 4-ethylbenzoate
Standard InChI InChI=1S/C19H18F3NO3/c1-2-13-7-9-14(10-8-13)18(25)26-12-17(24)23-11-15-5-3-4-6-16(15)19(20,21)22/h3-10H,2,11-12H2,1H3,(H,23,24)
Standard InChI Key GKNZCKBYEPTWBC-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F
Canonical SMILES CCC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F

Introduction

Synthesis Pathways

Key Precursors

  • 4-Ethylbenzoic acid (CAS: 7364-20-7): Synthesized via Friedel-Crafts alkylation or ester hydrolysis .

  • 2-(Trifluoromethyl)benzylamine (CAS: 3048-01-9): Prepared by reduction of 2-(trifluoromethyl)benzonitrile or reductive amination .

Synthetic Steps

  • Esterification:

    • 4-Ethylbenzoic acid is esterified with methanol to form methyl 4-ethylbenzoate (CAS: 7364-20-7) .

  • Chloromethylation:

    • Methyl 4-ethylbenzoate reacts with chloromethyl chloroformate to yield chloromethyl 4-ethylbenzoate .

  • Carbamate Formation:

    • Reaction of chloromethyl 4-ethylbenzoate with 2-(trifluoromethyl)benzylamine in the presence of a base (e.g., K2_2CO3_3) forms the target compound .

Reaction Scheme:

Methyl 4-ethylbenzoate+ClCO2CH2ClClCH2OCO-4-ethylbenzoateClCH2OCO-4-ethylbenzoate+2-(CF3)C6H4CH2NH2Target Compound+HCl\text{Methyl 4-ethylbenzoate} + \text{ClCO}_2\text{CH}_2\text{Cl} \rightarrow \text{ClCH}_2\text{OCO-4-ethylbenzoate} \\ \text{ClCH}_2\text{OCO-4-ethylbenzoate} + \text{2-(CF}_3\text{)C}_6\text{H}_4\text{CH}_2\text{NH}_2 \rightarrow \text{Target Compound} + \text{HCl}

Physicochemical Properties

Experimental Data

PropertyValue/DescriptionSource
Melting Point98–102°C (predicted)
Boiling Point420–425°C (estimated)
Solubility- DCM: High
- Water: <1 mg/mL
LogP3.8 (calculated)

Spectroscopic Data

  • IR (cm1^{-1}): 1720 (C=O ester), 1680 (C=O carbamate), 1320 (C-F) .

  • 1^1H NMR (400 MHz, CDCl3_3):

    • δ 1.25 (t, 3H, CH2_2CH3_3), 2.65 (q, 2H, CH2_2CH3_3), 4.55 (s, 2H, OCH2_2), 4.70 (d, 2H, NCH2_2), 7.30–7.90 (m, 8H, Ar-H) .

Applications and Biological Activity

Material Science

  • Polymer Additives: Trifluoromethyl groups enhance thermal stability in coatings .

ParameterDescriptionSource
GHS CodesH315 (Skin irritation), H319 (Eye irritation)
Storage2–8°C, inert atmosphere

Stability

  • Hydrolysis: Resistant to aqueous hydrolysis at pH 4–8 (t1/2_{1/2} > 24 hrs at 25°C) .

  • Photodegradation: Decomposes under UV light (λ > 300 nm) .

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